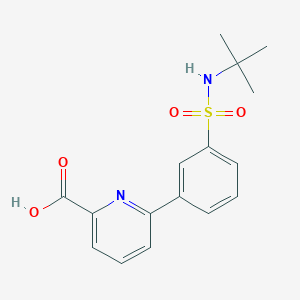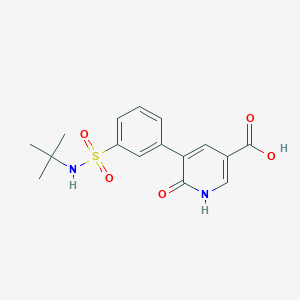
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-tBSCN) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the nicotinic acid family, which has been used in the study of biological processes such as inflammation, oxidative stress, and neuronal development. 5-tBSCN has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the role of nicotinic acid receptor signaling in inflammation and oxidative stress. Additionally, it has been used to study the effects of nicotinic acid on neuronal development and synaptic plasticity. It has also been used in studies of the pharmacological effects of nicotinic acid receptor agonists and antagonists.
Mechanism of Action
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% works by binding to nicotinic acid receptors on the surface of cells. These receptors are involved in the regulation of a variety of biological processes, such as inflammation, oxidative stress, and neuronal development. When 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to these receptors, it activates them, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to promote neuronal development and synaptic plasticity. Additionally, it has been found to have anti-cancer and anti-microbial effects.
Advantages and Limitations for Lab Experiments
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic, making it safe to use in lab experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. One potential direction is to further explore the effects of nicotinic acid receptor signaling on inflammation, oxidative stress, and neuronal development. Additionally, further research could be done to explore the pharmacological effects of nicotinic acid receptor agonists and antagonists. Additionally, further research could be done to explore the potential anti-cancer and anti-microbial effects of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Finally, further research could be done to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% as a therapeutic agent.
Synthesis Methods
5-(3-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized using a multi-step process that involves the condensation of 3-t-butylsulfamoylphenol with 2-chloronicotinic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically conducted at a temperature of 80°C for a period of 4-6 hours. After the reaction is complete, the product is then purified by column chromatography.
properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBNFNATBVTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

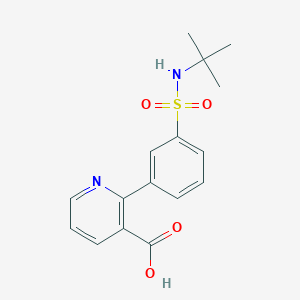
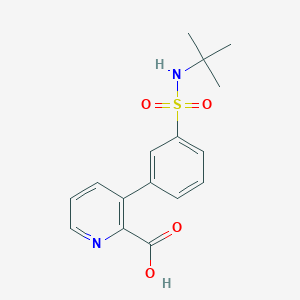
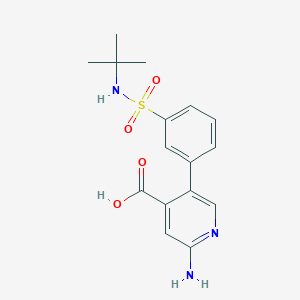
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

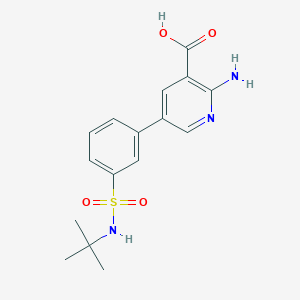
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
